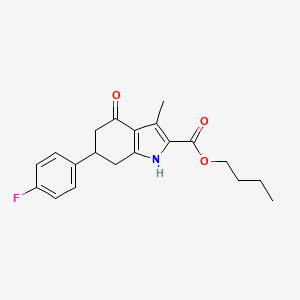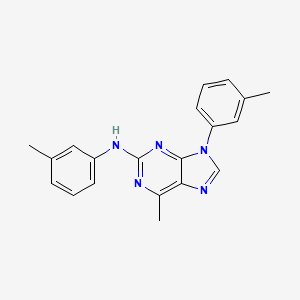![molecular formula C21H24N2O4S B11430681 4-tert-butyl-N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]benzenesulfonamide](/img/structure/B11430681.png)
4-tert-butyl-N-[4-(ethylamino)-2-oxo-2H-chromen-3-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-TERT-BUTYL-N-[4-(ETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-[4-(ETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of the chromenyl core and subsequent sulfonamide formation. One common method involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 4-(ethylamino)-2-oxo-2H-chromene-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-[4-(ETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
4-TERT-BUTYL-N-[4-(ETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE has been studied for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic effects, particularly in targeting bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-[4-(ETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group targets essential bacterial enzymes, specifically DNA gyrase, which is crucial for bacterial DNA replication. By inhibiting this enzyme, the compound effectively hampers bacterial growth and proliferation. The chromenyl core may also contribute to the compound’s overall biological activity by interacting with other molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N,N-diethylbenzenesulfonamide: Another sulfonamide compound with similar antibacterial properties.
N-Butylbenzenesulfonamide: A sulfonamide used in various industrial applications.
N-Ethyltoluene-4-sulfonamide: Known for its use in organic synthesis and as a plasticizer.
Uniqueness
4-TERT-BUTYL-N-[4-(ETHYLAMINO)-2-OXO-2H-CHROMEN-3-YL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of a chromenyl core and a sulfonamide group. This combination enhances its potential biological activity and makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C21H24N2O4S |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(ethylamino)-2-oxochromen-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H24N2O4S/c1-5-22-18-16-8-6-7-9-17(16)27-20(24)19(18)23-28(25,26)15-12-10-14(11-13-15)21(2,3)4/h6-13,22-23H,5H2,1-4H3 |
InChI Key |
KEYMETBVAAZCJR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C(=O)OC2=CC=CC=C21)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methylphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B11430600.png)
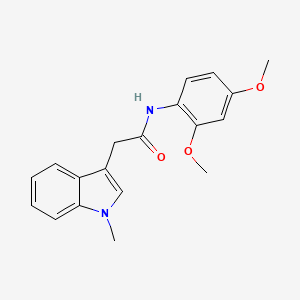
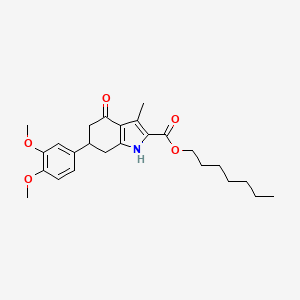
![N-(1,3-benzodioxol-5-yl)-6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11430624.png)
![2-(4-methoxyphenyl)-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11430626.png)
![8-(3-ethoxy-4-hydroxyphenyl)-3-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430631.png)

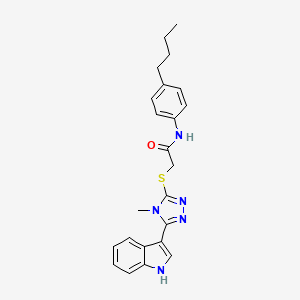
![N,N-bis(2-methoxyethyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11430651.png)
![N,N-dimethyl-N'-(1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)imidoformamide](/img/structure/B11430654.png)
![8-(4-bromophenyl)-3-(2-ethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430658.png)
![8-{4-[(4-chlorobenzyl)oxy]phenyl}-3-(furan-2-ylmethyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11430666.png)
